10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one
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Overview
Description
NSC-660841 is a chemical compound known for its potent inhibitory effects on certain enzymes, particularly quinone oxidoreductase 2 (NQO2).
Preparation Methods
The synthesis of NSC-660841 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
NSC-660841 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
Scientific Research Applications
NSC-660841 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms. In biology and medicine, NSC-660841 has shown promise as a potential therapeutic agent for cancer treatment due to its ability to inhibit NQO2, an enzyme overexpressed in certain tumors . Additionally, it has been investigated for its potential to enhance the efficacy of other chemotherapeutic agents . In industry, NSC-660841 may be used in the development of new drugs and as a tool for studying enzyme function and inhibition .
Mechanism of Action
The mechanism of action of NSC-660841 involves its interaction with molecular targets such as NQO2. By inhibiting this enzyme, NSC-660841 disrupts the normal metabolic processes within cancer cells, leading to reduced cell proliferation and increased cell death . The pathways involved in this mechanism include the reduction of quinones to hydroquinones, which can then participate in redox cycling and generate reactive oxygen species, ultimately causing cellular damage .
Comparison with Similar Compounds
NSC-660841 is unique in its high potency as an NQO2 inhibitor compared to other similar compounds. Some of the similar compounds include triazoloacridinones and imidazoacridinones, which also inhibit NQO2 but with varying degrees of efficacy . NSC-660841 stands out due to its low cellular toxicity and high inhibitor potency, making it a valuable tool for studying enzyme function and developing new therapeutic agents .
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
10-[2-(diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one |
InChI |
InChI=1S/C22H26N4O4/c1-5-25(6-2)10-9-23-13-7-8-14-19-17(13)20(27)18-15(26(19)12-24-14)11-16(29-3)22(30-4)21(18)28/h7-8,11-12,23,27H,5-6,9-10H2,1-4H3 |
InChI Key |
GRQHDQZNSRJNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=CC(=C(C(=O)C4=C2O)OC)OC |
Synonyms |
NSC 660841 NSC-660841 NSC660841 |
Origin of Product |
United States |
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